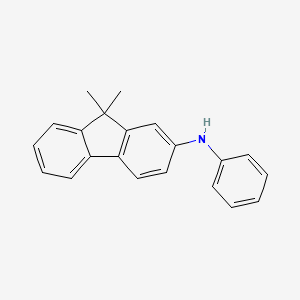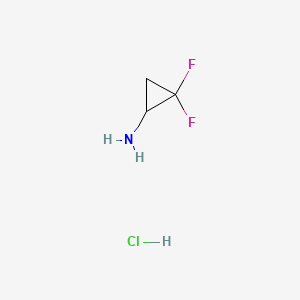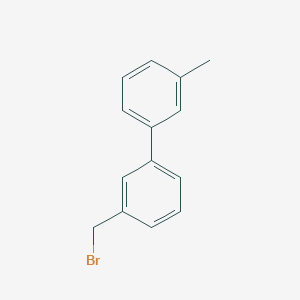
3-(Bromomethyl)-3'-methyl-1,1'-biphenyl
Vue d'ensemble
Description
The compound "3-(Bromomethyl)-3'-methyl-1,1'-biphenyl" is a brominated biphenyl derivative. Biphenyl compounds are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties. The presence of a bromomethyl group can make such compounds suitable for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of brominated biphenyl derivatives can be achieved through different synthetic routes. For instance, the synthesis of photochromic brominated biindenylidenediones was reported, where bromine atoms were introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another study described the total synthesis of a naturally occurring brominated compound, starting from a bromo-dimethoxyphenyl methanol, indicating the versatility of brominated intermediates in synthetic chemistry . Additionally, the synthesis of tetra-substituted biphenyl derivatives was achieved through homocoupling and heterocoupling reactions involving brominated intermediates, showcasing the utility of bromine in facilitating cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of brominated biphenyls can vary significantly depending on the substitution pattern. For example, the crystal structure of a dibromomethyl biindenylidenedione showed a defective tightness compared to its precursor, indicating that bromination can influence the molecular arrangement . In another study, the molecular structure of 2,6-di(bromomethyl)biphenyl was determined, revealing a near-perpendicular arrangement of the phenyl rings and an anti-conformation of the bromomethyl groups .
Chemical Reactions Analysis
Brominated biphenyls can undergo various chemical reactions due to the presence of the reactive bromomethyl group. For instance, the reaction of a dinitrodibenzobromolium compound with dimethyl sulfoxide resulted in a biphenolate inner salt, which could undergo further thermal decomposition or react with hydrochloric acid to yield different products . The regioselective bromocyclization of alkynylbenzoic acids to form bromomethylene isobenzofuran-ones demonstrates the potential of brominated biphenyls to participate in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromination can considerably affect these properties . The crystal structure analysis of brominated biphenyls provides insights into their conformational preferences, as seen in the study of 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, where the chair conformation and axial orientation of the phenyl group were observed .
Applications De Recherche Scientifique
Conformational Studies
- Conformational Shifts in Multiarmed Units : Research indicates that certain conformations of compounds like 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl may be favored due to steric interactions between different moieties. This conformational versatility is significant in understanding the chemical behavior of such compounds (Zuaretz et al., 1991).
Synthesis Improvements
- Facile Synthesis Techniques : Innovations in synthesis processes have been developed, avoiding the use of high-toxicity reagents, thereby presenting more environmentally friendly methods. Such advancements are crucial in the field of chemical manufacturing and sustainability (Zhang et al., 2019).
Structural Analysis
- Molecular Structure Investigations : Studies have been conducted to determine the molecular structure of related biphenyl compounds, providing insights into their chemical properties and potential applications in various fields (Obrey et al., 2002).
Pharmaceutical Applications
- Drug Synthesis : Compounds like 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl have been used in the synthesis of novel drugs, particularly in the Sartan family. This highlights its role in pharmaceutical research and development (Wang et al., 2008).
Chemical Properties
- Optical Properties : Research on the modification of optical properties in certain polymers has shown that biphenyl derivatives can significantly influence these properties. This finding is crucial for the development of materials with specific optical characteristics (Li et al., 2002).
Environmental Implications
- Eco-Friendly Synthesis : Developments in the synthesis of biphenyl derivatives have emphasized the reduction of environmental impact, showcasing the industry's move towards more sustainable practices (Zhang et al., 2019).
Magnetic Properties
- Trinuclear Copper Complexes : Studies on new trinuclear copper complexes using biphenyl-based ligands have contributed to our understanding of magnetic properties and potential applications in material sciences (Filkale et al., 2020)
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. However, the specific safety and hazard information for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl” is not provided in the available resources1112.
Orientations Futures
The future directions for a chemical compound often involve further research and development, potential applications, and improvements in synthesis methods. However, the specific future directions for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl” are not provided in the available resources.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “3-(Bromomethyl)-3’-methyl-1,1’-biphenyl”. Further research may be needed to obtain more detailed and specific information about this compound.
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(3-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFNFODAQPJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604411 | |
| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
CAS RN |
76350-82-8 | |
| Record name | 3-(Bromomethyl)-3'-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

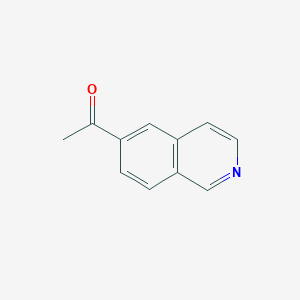

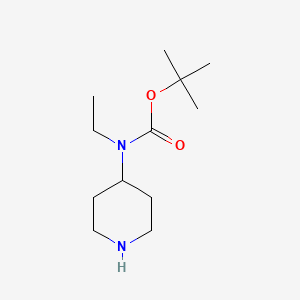
![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)
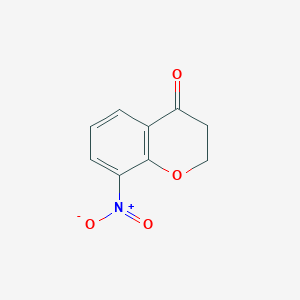


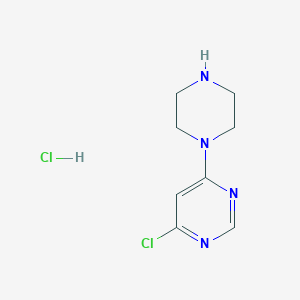
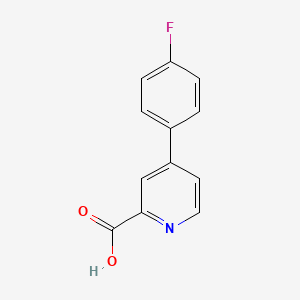

![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)
